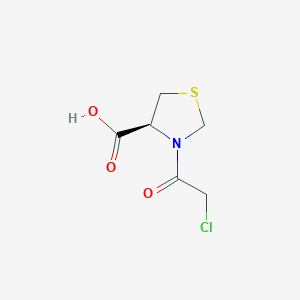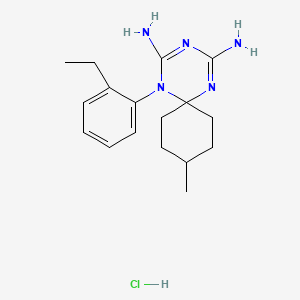
Tris(3-methylbutyl)(oxo)-lambda~5~-arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3-methylbutyl)(oxo)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of three 3-methylbutyl groups attached to an arsenic atom, which is also bonded to an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(3-methylbutyl)(oxo)-lambda~5~-arsane typically involves the reaction of arsenic trioxide with 3-methylbutyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
As2O3+6C5H12O→2As(C5H11)3O+3H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(3-methylbutyl)(oxo)-lambda~5~-arsane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The 3-methylbutyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction may produce arsenic trihydride.
Applications De Recherche Scientifique
Tris(3-methylbutyl)(oxo)-lambda~5~-arsane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Tris(3-methylbutyl)(oxo)-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(3-methylbutyl)phosphine oxide: Similar in structure but contains phosphorus instead of arsenic.
Tris(3-methylbutyl)borate: Contains boron instead of arsenic and has different chemical properties.
Uniqueness
Tris(3-methylbutyl)(oxo)-lambda~5~-arsane is unique due to the presence of the arsenic atom, which imparts distinct chemical reactivity and potential biological activity compared to its phosphorus and boron analogs. The compound’s ability to form stable complexes with various ligands makes it valuable in research and industrial applications.
Propriétés
Numéro CAS |
65603-21-6 |
|---|---|
Formule moléculaire |
C15H33AsO |
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
1-[bis(3-methylbutyl)arsoryl]-3-methylbutane |
InChI |
InChI=1S/C15H33AsO/c1-13(2)7-10-16(17,11-8-14(3)4)12-9-15(5)6/h13-15H,7-12H2,1-6H3 |
Clé InChI |
IQPXJRPNVQMGGX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC[As](=O)(CCC(C)C)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)
![1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14467934.png)


![10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one](/img/structure/B14467952.png)
![Sodium M-[[4-[[P-[bis(2-hydroxyethyl)amino]phenyl]azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B14467956.png)


![Tetracyclo[2.1.0.01,3.02,5]pentane](/img/structure/B14467978.png)


![6,6-Dimethyl-5-[(oxan-2-yl)oxy]hept-3-yn-2-one](/img/structure/B14467986.png)


